1-benzothiophen-7-ol
Overview
Description
1-benzothiophen-7-ol is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene-7-ol can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst. This method allows for the formation of the benzothiophene skeleton through an aryne intermediate, followed by nucleophilic attack and ring closure . Another method involves the electrophilic cyclization of o-alkynyl thioanisoles using dimethyl (thiodimethyl)sulfonium tetrafluoroborate .
Industrial Production Methods: Industrial production of benzo[b]thiophene-7-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-benzothiophen-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert benzo[b]thiophene-7-ol to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
1-benzothiophen-7-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-7-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, modulating their activities. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Thiophene: A simpler heterocycle with a five-membered ring containing sulfur.
Benzofuran: Similar to benzothiophene but with an oxygen atom instead of sulfur.
Indole: Contains a nitrogen atom in the five-membered ring.
Uniqueness: 1-benzothiophen-7-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its sulfur atom provides unique electronic properties, making it valuable in various applications compared to its oxygen and nitrogen analogs .
Properties
IUPAC Name |
1-benzothiophen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMUDSUJOMUXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454547 | |
Record name | Benzo[b]thiophene-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77898-35-2 | |
Record name | Benzo[b]thiophene-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophen-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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